molecular formula C27H30FNO6 B15093949 Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[(R)-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)-

Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[(R)-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)-

Cat. No.: B15093949
M. Wt: 483.5 g/mol
InChI Key: KXSDCRAUHTYQKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[®-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)- involves multiple steps, starting from basic steroidal precursorsSpecific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques to ensure consistency and quality. The process may include the use of bioreactors and continuous flow systems to optimize the reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[®-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)- undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction could produce less oxidized forms .

Scientific Research Applications

Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[®-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)- has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[®-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)- is unique due to its specific structural modifications, which enhance its potency and reduce its side effects compared to other corticosteroids .

Properties

Molecular Formula

C27H30FNO6

Molecular Weight

483.5 g/mol

IUPAC Name

12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-pyridin-3-yl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C27H30FNO6/c1-24-8-7-17(31)10-16(24)5-6-18-19-11-22-27(21(33)14-30,25(19,2)12-20(32)26(18,24)28)35-23(34-22)15-4-3-9-29-13-15/h3-4,7-10,13,18-20,22-23,30,32H,5-6,11-12,14H2,1-2H3

InChI Key

KXSDCRAUHTYQKT-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3(C(C1CC4C2(OC(O4)C5=CN=CC=C5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O

Origin of Product

United States

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